molecular formula C13H18FN3O B2566281 (E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide CAS No. 2411335-21-0

(E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide

Cat. No. B2566281
CAS RN: 2411335-21-0
M. Wt: 251.305
InChI Key: OIJGFXRJSYETOC-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide, also known as DMFEN, is a novel compound that has gained attention in the scientific community due to its potential applications in research. DMFEN is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is expressed in the brain and plays a crucial role in cognitive function.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is expressed in the brain and plays a crucial role in cognitive function. When (E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide binds to the α7 nicotinic acetylcholine receptor, it causes the channel to open, leading to an influx of calcium ions into the cell. This influx of calcium ions leads to the activation of various downstream signaling pathways, which ultimately lead to the observed effects of (E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide has various biochemical and physiological effects, including its ability to enhance cognitive function, inhibit the release of pro-inflammatory cytokines, and have analgesic effects. (E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia by enhancing the activity of the α7 nicotinic acetylcholine receptor. (E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide has also been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the development of inflammation and pain. Additionally, (E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide has been shown to have analgesic effects, which may be due to its ability to modulate the activity of the α7 nicotinic acetylcholine receptor.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the specific modulation of this receptor without affecting other receptors. Additionally, (E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation of using (E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide in lab experiments is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for the research of (E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide. One direction is to further investigate its potential applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction is to explore its potential applications in the treatment of inflammation and pain, as well as its effects on other physiological systems. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for (E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide, which would enable its wider use in scientific research.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-fluoro-4-methylpyridine-2-carbaldehyde with dimethylamine to form 3-fluoro-4-methyl-N,N-dimethylpyridine-2-carboxamide. The second step involves the reaction of the resulting compound with (E)-4-bromo-2-butene-1-amine to form (E)-4-(dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide. The final step involves the purification of the compound using chromatography.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide has various scientific research applications, including its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. (E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide has been shown to improve cognitive function in animal models of these disorders by enhancing the activity of the α7 nicotinic acetylcholine receptor. (E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide has also been shown to have potential applications in the treatment of inflammation and pain, as it has been shown to inhibit the release of pro-inflammatory cytokines and to have analgesic effects.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c1-10-6-7-15-11(13(10)14)9-16-12(18)5-4-8-17(2)3/h4-7H,8-9H2,1-3H3,(H,16,18)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJGFXRJSYETOC-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)CNC(=O)C=CCN(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC=C1)CNC(=O)/C=C/CN(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.